N-Methylpicolinium perchlorate

Description

Overview of Quaternary Pyridinium (B92312) Salts in Organic and Physical Chemistry

Quaternary pyridinium salts are a class of organic compounds characterized by a positively charged nitrogen atom within a pyridine (B92270) ring. jst.go.jpnih.gov This positive charge is the result of the quaternization of the nitrogen atom, typically through reaction with an alkyl halide. researchgate.net These salts are comprised of a pyridinium cation and a corresponding anion. Their structure imparts a range of useful physicochemical properties, making them significant in various chemical disciplines. researchgate.netresearchgate.net

In organic chemistry, pyridinium salts are valuable as synthetic intermediates for creating nitrogen-containing heterocyclic compounds. researchgate.net They can also function as phase-transfer catalysts and as reagents in a variety of organic transformations. researchgate.net Their applications extend to their use as electrolytes in electrochemical devices, catalysts for certain organic reactions, and even as precursors for dyes. researchgate.netontosight.ai

Historical Context and Evolution of Research on N-Methylpicolinium Systems

Research into quaternary pyridinium salts initially focused on their applications as effective germicides. jst.go.jpnih.gov Over time, extensive research has led to modifications of their properties, expanding their utility into diverse fields such as materials science and catalysis. researchgate.net

The study of N-methylpicolinium systems, a specific subset of pyridinium salts, has evolved to explore their unique reactivity and electronic properties. A key area of development has been in the field of photochemistry. For instance, N-methylpicolinium esters have been investigated as photoremovable protecting groups. acs.orgnih.gov This functionality allows for the controlled release of substrates like carboxylic acids, amino acids, and phosphates upon irradiation with light, a technique valuable in fields like biology and synthetic chemistry. acs.orgnih.gov

Further research has integrated N-methylpicolinium moieties into more complex systems. They have been used as co-initiators in dye-sensitized photopolymerization of acrylate (B77674) monomers. researchgate.net In these systems, the N-methylpicolinium cation can act as a ground-state electron acceptor, facilitating the generation of radicals needed to initiate polymerization. researchgate.net The evolution of this research includes designing complex dyes that incorporate the N-methylpicolinium group directly, aiming to enhance the efficiency of the photopolymerization process. researchgate.net Thermodynamic studies have also been conducted on the encapsulation of N-methylpicolinium salts within molecular containers, providing insights into host-guest chemistry and noncovalent interactions. niigata-u.ac.jp

Significance of N-Methylpicolinium Perchlorate (B79767) as a Model System and Functional Reagent

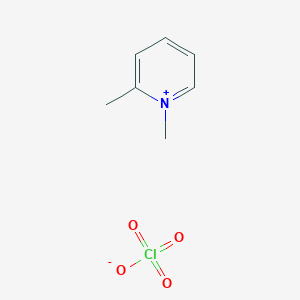

N-Methylpicolinium perchlorate, with the chemical formula C₇H₈NO₄Cl, serves as a notable compound within the broader class of N-methylpicolinium systems. Its significance stems from the specific combination of the N-methylpicolinium cation and the perchlorate anion (ClO₄⁻). ontosight.ai

The perchlorate anion is a weak nucleophile and is considered a non-coordinating anion, which means it interacts weakly with the cation. wikipedia.org This property is particularly useful in research as it allows for the study of the cation's intrinsic properties with minimal interference from the counterion. Perchlorate salts are also known for their high solubility in polar organic solvents. ontosight.ai

One area where this compound demonstrates its utility is in photochemical studies. While N-methylpicolinium esters with an iodide counterion can function as protecting groups, exchanging the iodide for perchlorate can alter the system's photochemical behavior. acs.orgnih.gov This is because the iodide ion is an electron donor, and its replacement with the non-donating perchlorate anion can necessitate the use of an external photosensitizer for the photorelease to occur. acs.orgnih.gov

The compound is also relevant in the study of photoinitiating systems. For example, diphenylacetic acid (N-methylpyridinium)methyl ester perchlorate has been used as a ground-state electron acceptor in polymerizing formulations. researchgate.net The use of the perchlorate salt in these systems highlights its role in facilitating electron transfer processes crucial for initiating polymerization. researchgate.net

Furthermore, the crystal structure of related compounds, such as 2-cyano-1-methyl-pyridinium perchlorate, has been studied to understand the solid-state packing and intermolecular interactions, like hydrogen bonding, which dictate the material's properties. nih.gov These fundamental studies on model systems like this compound provide a deeper understanding of the structure-property relationships in this class of salts.

Compound Information Table

| Compound Name |

| This compound |

| Pyridine |

| N-methylpicolinium |

| Diphenylacetic acid (N-methylpyridinium)methyl ester perchlorate |

| 2-cyano-1-methyl-pyridinium perchlorate |

| Iodide |

Physicochemical Data for this compound

| Property | Value/Description |

| Chemical Formula | C₇H₈NO₄Cl |

| Synonyms | Pyridinium, 1,2-dimethyl-, perchlorate |

| Appearance | Typically a solid at room temperature. ontosight.ai |

| Solubility | High solubility in water and polar organic solvents. ontosight.ai |

| Anion | Perchlorate (ClO₄⁻) ontosight.ai |

| Cation | N-Methylpicolinium |

Structure

2D Structure

Properties

IUPAC Name |

1,2-dimethylpyridin-1-ium;perchlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N.ClHO4/c1-7-5-3-4-6-8(7)2;2-1(3,4)5/h3-6H,1-2H3;(H,2,3,4,5)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOELXXVNSHPBOY-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=[N+]1C.[O-]Cl(=O)(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16859-80-6 | |

| Record name | N-Methylpicolinium perchlorate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016859806 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthetic Methodologies for N Methylpicolinium Perchlorate and Its Functionalized Derivatives

Established Synthetic Pathways to N-Methylpicolinium Salts

The synthesis of N-methylpicolinium salts is typically a two-step process involving the N-alkylation of a picoline precursor followed by an anion exchange to introduce the desired perchlorate (B79767) counter-ion.

Anion Exchange Strategies for Perchlorate Formation

Anion exchange, or metathesis, is a common and effective strategy for converting readily available N-alkylpyridinium salts, such as halides, into perchlorates. This process relies on the differential solubility of the salts involved. For instance, an N-methylpicolinium halide (e.g., iodide or bromide) can be reacted with a source of perchlorate ions, such as sodium perchlorate (NaClO₄) or perchloric acid. arkat-usa.orgcuni.cz The reaction is often carried out in a solvent where the starting halide salt is soluble, but the resulting N-methylpicolinium perchlorate is less soluble, leading to its precipitation and easy isolation.

Another powerful method for anion exchange involves the use of ion-exchange resins. arkat-usa.orgresearchgate.netlew.ro In this technique, a solution of an N-methylpicolinium salt with a different anion (e.g., chloride) is passed through a column packed with a strongly basic anion exchange resin that has been pre-loaded with perchlorate ions. arkat-usa.orglew.roresearchgate.net This method allows for a clean and often quantitative conversion to the desired perchlorate salt. arkat-usa.orglew.ro The choice of solvent, such as methanol-water or acetone-water mixtures, can be optimized to improve the efficiency of the exchange. arkat-usa.orgresearchgate.netlew.ro

Salt Formation Reactions from Picoline Precursors

The initial step in forming N-methylpicolinium salts is the quaternization of the nitrogen atom in a picoline (methylpyridine) ring. This is a classic N-alkylation reaction. rsc.org The most common approach involves reacting a picoline isomer (2-picoline, 3-picoline, or 4-picoline) with a methylating agent. ua.ac.beorganic-chemistry.orgorganic-chemistry.org Methyl halides, particularly methyl iodide or methyl bromide, are frequently used for this purpose. researchgate.netgoogle.com The reaction typically proceeds by heating the picoline with the alkylating agent, sometimes in a solvent like anhydrous ethanol (B145695), to yield the corresponding N-methylpicolinium halide salt. ua.ac.begoogle.com

For example, 4-picoline can be readily reacted with alkyl bromides in boiling anhydrous ethanol to produce N-alkylated picolinium salts. ua.ac.be These resulting N-methylpicolinium halides can then be used directly in the anion exchange reactions described previously to yield this compound. arkat-usa.org

Synthetic Approaches to N-Methylpicolinium Esters for Photochemical Applications

N-methylpicolinium esters are valuable as photolabile protecting groups, or "photocages," because they can be cleaved with light to release a molecule of interest, such as a carboxylic acid, amino acid, or phosphate (B84403). researchgate.netresearchgate.net The synthesis of these esters involves creating a covalent link between a functionalized N-methylpicolinium moiety and the target molecule.

Esterification Reactions for Carboxylic Acid, Amino Acid, and Phosphate Linkage

The synthesis of these photolabile esters typically starts with a picoline derivative bearing a hydroxyl group, such as 4-pyridylcarbinol (4-pyridinemethanol). This alcohol can be esterified with a carboxylic acid, N-protected amino acid, or a phosphate derivative. researchgate.netscribd.com

A common method involves reacting 4-pyridylcarbinol with an acid chloride in the presence of a base like triethylamine. scribd.com Alternatively, the carboxylic acid itself can be coupled directly to the alcohol using standard esterification coupling agents. scribd.com Once the ester is formed, the pyridyl nitrogen is quaternized by reacting it with a methylating agent to give the final N-methylpicolinium ester salt. google.com

This strategy has been successfully used to create esters that can be cleaved efficiently with visible light (>450 nm) when a suitable photosensitizer is present, releasing carboxylic acids, N-protected amino acids, and phosphates in quantitative yields. researchgate.netresearchgate.net A novel method has also been developed for coupling amines (activated as pyridinium (B92312) salts) with carboxylic acids to generate esters, catalyzed by bromomalonate. calstate.edu For phosphates, N-alkyl-4-picolinium phosphate esters have been introduced as a class of photolabile protecting groups. researchgate.net The synthesis can involve reacting the picolinium alcohol with a phosphonochloridate or using phosphoramidite (B1245037) chemistry, followed by oxidation. nih.gov

Design and Synthesis of N-Methylpicolinium-Based Photoinitiator Systems

In the context of photopolymerization, N-methylpicolinium derivatives can act as electron acceptors in multi-component photoinitiator systems. researchgate.netresearchgate.netwilliams.edu These systems generate reactive radicals upon exposure to light, which then initiate the polymerization of monomers like acrylates. researchgate.net The design of such systems often involves integrating the N-methylpicolinium moiety into a larger dye structure that absorbs light at specific wavelengths.

Strategies for Incorporating N-Methylpicolinium Moieties into Dye Sensitizers

A key strategy for creating efficient photoinitiators is to covalently link the N-methylpicolinium unit to a dye sensitizer (B1316253) molecule. researchgate.netdiva-portal.org This creates a D-π-A (Donor-π-Acceptor) structure where the dye acts as the light-absorbing donor and the picolinium group serves as the electron acceptor. researchgate.netdiva-portal.org

The synthesis of these integrated systems can be complex. One approach involves preparing a functionalized dye that already contains a group amenable to quaternization, such as a pyridyl group. researchgate.net For example, N-methylpyridinium derivatives of hemicyanine dyes have been synthesized. researchgate.net This can be achieved by first quaternizing a derivative like 2-methylbenzothiazole (B86508) with a bromo-functionalized pyridinium salt, and then performing a condensation reaction to complete the dye structure. researchgate.net Another strategy involves creating a dye that possesses an ester group linked to a pyridinium precursor; after synthesis of the dye, the final N-methylation step creates the picolinium acceptor moiety. researchgate.net Such designs facilitate an efficient intramolecular electron transfer upon photoexcitation, leading to fragmentation and the production of initiating radicals. researchgate.net

Spectroscopic Characterization and Structural Elucidation of N Methylpicolinium Perchlorate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the definitive determination of molecular structures in solution. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the chemical environment of each atom within a molecule. For N-Methylpicolinium perchlorate (B79767), a salt composed of an N-Methylpicolinium cation and a perchlorate anion, various NMR methodologies are employed to characterize both ionic species.

The anticipated ¹H NMR spectrum of the N-Methylpicolinium cation would exhibit distinct signals for the methyl protons and the aromatic protons of the picolinium ring. The methyl protons (N-CH₃) are expected to appear as a singlet, significantly downfield due to the adjacent positively charged nitrogen atom. The protons on the pyridinium (B92312) ring will display complex splitting patterns (doublets and triplets) characteristic of a substituted pyridine (B92270) ring, with their chemical shifts influenced by the electron-withdrawing nature of the quaternized nitrogen.

Table 1: Predicted ¹H NMR Chemical Shifts for the N-Methylpicolinium Cation (Based on data for analogous compounds)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| N-CH₃ | ~4.4 | Singlet |

| Ring H (ortho) | ~8.8 | Doublet |

| Ring H (para) | ~8.5 | Triplet |

| Ring H (meta) | ~8.0 | Triplet |

| C-CH₃ | ~2.8 | Singlet |

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing direct information about the carbon skeleton of the N-Methylpicolinium cation. The chemical shifts of the carbon atoms are sensitive to their hybridization and electronic environment. Similar to the proton signals, the carbon signals of the picolinium ring are shifted downfield due to the influence of the positively charged nitrogen.

In the ¹³C NMR spectrum of the N-Methylpicolinium cation, distinct resonances are expected for the methyl carbon and the carbons of the aromatic ring. The N-methyl carbon will appear at a characteristic chemical shift, while the ring carbons will show a pattern of shifts reflecting their position relative to the nitrogen atom and the methyl substituent. For instance, the carbon atom adjacent to the nitrogen (C2) and the carbon bearing the methyl group will have distinct chemical shifts from the other ring carbons. Spectroscopic data for 2-methylbenzylammonium perchlorate, another substituted pyridinium-like perchlorate salt, shows characteristic shifts for the aromatic and methyl carbons which can be used for comparative analysis. researchgate.net

Table 2: Predicted ¹³C NMR Chemical Shifts for the N-Methylpicolinium Cation (Based on data for analogous compounds)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| N-CH₃ | ~48 |

| C2 (C-N) | ~155 |

| C6 | ~147 |

| C4 | ~146 |

| C3 | ~129 |

| C5 | ~127 |

| C-CH₃ | ~21 |

Nitrogen-15 (¹⁵N) NMR spectroscopy is a powerful, albeit less common, technique for directly probing the electronic structure of nitrogen-containing compounds. dntb.gov.ua Due to the low natural abundance and lower gyromagnetic ratio of the ¹⁵N isotope, these experiments can be more challenging. dntb.gov.ua However, the chemical shift of the nitrogen atom is highly sensitive to its oxidation state, hybridization, and coordination environment.

For the N-Methylpicolinium cation, the ¹⁵N NMR spectrum would show a single resonance corresponding to the quaternary nitrogen atom. The chemical shift of this nitrogen is expected to be significantly different from that of neutral pyridine, reflecting the change in its electronic environment upon methylation and formation of the cation. The observed chemical shift provides direct evidence of the quaternization of the nitrogen atom. The chemical shift range for pyridinium-type nitrogens typically falls within a specific region, which can be used for structural confirmation. dntb.gov.ua

While ¹H, ¹³C, and ¹⁵N NMR are used to characterize the cation, Chlorine-35 (³⁵Cl) NMR spectroscopy is employed to study the perchlorate (ClO₄⁻) anion. slideshare.net The perchlorate anion possesses a tetrahedral geometry with the chlorine atom at the center. In solution, if the anion is symmetrical and tumbles rapidly, it gives a relatively sharp NMR signal.

The chemical shift and linewidth of the ³⁵Cl signal can provide information about the symmetry of the perchlorate anion and its interactions with the surrounding solvent molecules and the N-Methylpicolinium cation. For a series of inorganic perchlorates, the isotropic ³⁵Cl chemical shifts have been found to be in a relatively narrow range, typically between 1029 and 1049 ppm. researchgate.net However, the quadrupole coupling constants, which affect the linewidth, can vary significantly depending on the crystalline environment and hydration state, making ³⁵Cl MAS NMR a useful tool for identifying different perchlorate phases. researchgate.net

Nitrogen-15 (¹⁵N) NMR Spectroscopy in Electronic Structure Probing

Vibrational Spectroscopy for Molecular Dynamics and Intermolecular Interactions

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides a wealth of information about the molecular vibrations and, by extension, the functional groups, bond strengths, and intermolecular interactions within a compound.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to different functional groups and types of vibrations.

The IR spectrum of N-Methylpicolinium perchlorate is expected to show characteristic absorption bands for both the N-Methylpicolinium cation and the perchlorate anion. The vibrations of the cation include C-H stretching and bending modes of the methyl and aromatic groups, as well as ring stretching vibrations of the picolinium core.

The perchlorate anion (ClO₄⁻), having a tetrahedral symmetry (Td), exhibits four fundamental vibrational modes. However, in the IR spectrum, only the triply degenerate asymmetric stretching (ν₃) and asymmetric bending (ν₄) modes are typically active and observed as strong, broad bands. The symmetric stretching (ν₁) and symmetric bending (ν₂) modes are IR-inactive for a perfectly tetrahedral ion but can sometimes appear as weak bands if the symmetry is lowered due to crystal packing effects or strong ionic interactions.

A study on 2-methylbenzylammonium perchlorate provides relevant IR data for a similar organic perchlorate salt, showing characteristic peaks for the perchlorate anion. researchgate.net Furthermore, investigations into various inorganic perchlorate salts have well-established the characteristic vibrational frequencies of the ClO₄⁻ ion. nih.gov

Table 3: Characteristic Infrared Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Assignment | Ion |

| ~3100-3000 | Aromatic C-H stretching | N-Methylpicolinium |

| ~3000-2850 | Aliphatic C-H stretching (CH₃) | N-Methylpicolinium |

| ~1630 | Aromatic C=C and C=N stretching | N-Methylpicolinium |

| ~1485 | Aromatic ring stretching | N-Methylpicolinium |

| ~1100 (very strong, broad) | ν₃ (asymmetric Cl-O stretch) | Perchlorate |

| ~625 (strong) | ν₄ (asymmetric O-Cl-O bend) | Perchlorate |

Raman Spectroscopic Studies on Vibrational Modes and Solvent Effects

Raman spectroscopy provides detailed information about the vibrational modes of a molecule, which are sensitive to its chemical structure and environment. renishaw.com For this compound, the Raman spectrum is a composite of the vibrational modes of the N-methylpicolinium cation and the perchlorate anion.

The perchlorate ion (ClO₄⁻), belonging to the Td point group, exhibits four characteristic Raman active vibrational modes. These include a symmetric stretching mode (ν₁), a doubly degenerate bending mode (ν₂), and two triply degenerate stretching (ν₃) and bending (ν₄) modes. In the solid state, the Raman spectrum of this compound would show a strong peak for the symmetric Cl-O stretch (ν₁) around 928-935 cm⁻¹, with other bands corresponding to the bending and asymmetric stretching modes appearing at lower wavenumbers. researchgate.net

The N-methylpicolinium cation's Raman spectrum is more complex, featuring vibrations of the pyridine ring and the methyl group. Key vibrational modes include C-H stretching, C-C and C-N ring stretching, and various in-plane and out-of-plane bending modes. renishaw.comvscht.cz The specific frequencies of these modes can be influenced by the substitution of the methyl group and the presence of the positive charge.

Solvent Effects:

The vibrational frequencies of this compound can be influenced by the solvent polarity and its ability to form hydrogen bonds. researchgate.netnih.gov This phenomenon, known as solvatochromism, can lead to shifts in the positions and changes in the intensities of the Raman bands. taylorandfrancis.com For instance, polar solvents can interact with the charged N-methylpicolinium cation, causing shifts in the ring breathing modes and other vibrations. scispace.com Similarly, the vibrations of the perchlorate anion can be perturbed by strong solvent interactions. The study of these solvent-induced shifts provides insights into the solute-solvent interactions and the nature of the solvation shell around the ions. mdpi.com The sensitivity of the nitrile group's vibrational mode to solvent polarity is a well-documented example of how Raman spectroscopy can probe the local environment. researchgate.net

Table 1: Characteristic Raman Bands for Perchlorate Ion

| Vibrational Mode | Symmetry | Approximate Wavenumber (cm⁻¹) |

| Symmetric Stretch (ν₁) | A₁ | 928 - 935 |

| Bending (ν₂) | E | ~460 |

| Asymmetric Stretch (ν₃) | F₂ | ~1100 |

| Bending (ν₄) | F₂ | ~625 |

Note: The exact wavenumbers can vary depending on the crystalline environment and solvent.

Electronic Absorption and Emission Spectroscopy

The N-methylpicolinium cation acts as a chromophore, absorbing light in the ultraviolet-visible region. researchgate.net The electronic transitions responsible for this absorption are typically π → π* and n → π* transitions within the pyridinium ring. tanta.edu.eg The π → π* transitions, which are generally more intense, involve the promotion of an electron from a bonding π orbital to an antibonding π* orbital. The n → π* transitions, which are often weaker, involve the excitation of a non-bonding electron (from the nitrogen atom) to an antibonding π* orbital. tanta.edu.egnih.gov

The absorption spectrum of this compound is influenced by the solvent environment. taylorandfrancis.com A change in solvent polarity can lead to a shift in the absorption maximum (λmax), a phenomenon known as solvatochromism. taylorandfrancis.comnih.gov A bathochromic shift (red shift) to longer wavelengths with increasing solvent polarity is often observed for π → π* transitions, while a hypsochromic shift (blue shift) to shorter wavelengths is typical for n → π* transitions. tanta.edu.eg This is because polar solvents tend to stabilize the more polar excited state in π → π* transitions and the ground state in n → π* transitions. tanta.edu.egnih.gov

Studies on related pyridinium compounds provide insight into the expected absorption characteristics. For example, N-methylpicolinium esters exhibit absorption that can be utilized in photosensitized reactions. researchgate.net The specific λmax and molar absorptivity (ε) values for this compound would depend on the solvent used for the measurement.

Table 2: Expected UV-Visible Absorption Data for N-Methylpicolinium Chromophore

| Solvent | Transition Type | Expected λmax Range (nm) | Effect of Increasing Solvent Polarity |

| Non-polar (e.g., Hexane) | π → π | 250-280 | Red Shift |

| Polar (e.g., Acetonitrile) | π → π | 260-290 | - |

| Non-polar (e.g., Hexane) | n → π | ~300-320 | Blue Shift |

| Polar (e.g., Acetonitrile) | n → π | ~290-310 | - |

Note: These are generalized ranges and actual values may vary.

Fluorescence spectroscopy is a powerful tool to study the excited state properties of molecules. Upon absorption of light, the N-methylpicolinium chromophore can transition to an excited singlet state and subsequently relax to the ground state by emitting a photon (fluorescence). The fluorescence spectrum is typically a mirror image of the absorption spectrum and is red-shifted (Stokes shift).

The fluorescence of the N-methylpicolinium cation can be quenched by various substances. nih.govrsc.org Quenching refers to any process that decreases the fluorescence intensity of a sample. edinst.com It can occur through different mechanisms, including dynamic (collisional) quenching and static quenching. edinst.comspectroscopyonline.com

In dynamic quenching, the excited fluorophore collides with a quencher molecule, leading to non-radiative deactivation. edinst.com This process affects the excited state and therefore reduces the fluorescence lifetime. edinst.com In static quenching, a non-fluorescent complex is formed between the fluorophore and the quencher in the ground state, which reduces the number of excitable molecules. edinst.com

N-methylpicolinium salts have been shown to act as quenchers for the fluorescence of other molecules, such as tryptophan. nih.gov Conversely, the fluorescence of the N-methylpicolinium cation itself can be quenched by electron donors. rsc.org The efficiency of quenching can be analyzed using the Stern-Volmer equation, which relates the decrease in fluorescence intensity to the concentration of the quencher. Such studies can provide information about the accessibility of the chromophore to the quencher and the kinetics of the quenching process. nih.govrsc.org

UV-Visible Absorption Properties of the N-Methylpicolinium Chromophore

Time-Resolved Spectroscopic Techniques in Photochemical Analysis

Laser flash photolysis (LFP) is a powerful technique used to study the kinetics and spectra of short-lived transient species generated by a pulse of light. scribd.com In the context of this compound, LFP can be employed to investigate its photochemical behavior. When the N-methylpicolinium cation absorbs a photon, it can undergo various processes, including intersystem crossing to a triplet excited state or participation in electron transfer reactions. nih.govacs.org

LFP experiments on related N-methylpicolinium derivatives, particularly esters, have been instrumental in elucidating reaction mechanisms. researchgate.netscribd.com For instance, in photosensitized reactions, LFP has been used to observe the transient absorption spectra of radical anions formed upon electron transfer to the N-methylpicolinium group. researchgate.netresearchgate.net These transient species are often key intermediates in photochemical reactions, and their detection and characterization provide direct evidence for the proposed mechanisms. scribd.comnih.gov The lifetime and decay kinetics of these intermediates can be monitored, yielding valuable information about the rates of subsequent reaction steps. nih.gov

While LFP is typically used for detecting transients on the microsecond to millisecond timescale, picosecond time-resolved techniques are necessary to probe faster photophysical and photochemical events. nih.gov Picosecond time-resolved fluorescence spectroscopy measures the decay of fluorescence intensity over time, providing information about the fluorescence lifetime of the excited state. picoquant.comlightcon.com

For this compound, picosecond time-resolved fluorescence can reveal the dynamics of the initially excited singlet state. nih.gov The fluorescence lifetime is a sensitive probe of the excited state's environment and can be affected by processes such as solvent relaxation, energy transfer, and electron transfer. picoquant.comnih.gov By measuring the fluorescence decay kinetics in different solvents or in the presence of quenchers, one can gain insights into the rates of these processes. rsc.orgresearchgate.net

Picosecond transient absorption spectroscopy, similar to LFP but with much higher time resolution, can also be used to follow the evolution of excited states and the formation of primary photoproducts on the picosecond timescale. nih.gov These techniques are crucial for constructing a complete picture of the photochemical and photophysical pathways that follow the initial excitation of the N-methylpicolinium chromophore.

Photochemistry and Reaction Mechanisms of N Methylpicolinium Perchlorate Systems

Photoinduced Electron Transfer (PET) Mechanisms in N-Methylpicolinium Photoreactions

Photoinduced electron transfer (PET) is a fundamental process where an electron is transferred from a donor to an acceptor molecule upon photoexcitation. wikipedia.org In N-Methylpicolinium systems, this process initiates a cascade of reactions, leading to the cleavage of chemical bonds.

Electron Donor-Acceptor Interactions and Redox Potentials

The efficiency of PET processes is intrinsically linked to the electron donor-acceptor properties of the involved molecules, which are quantified by their redox potentials. A molecule with a more negative redox potential has a stronger tendency to donate electrons, while one with a more positive potential readily accepts them. letstalkacademy.com In the context of N-Methylpicolinium perchlorate (B79767), the picolinium moiety acts as the electron acceptor.

Alkylation of the pyridine (B92270) nitrogen in picolyl groups, forming N-methylpicolinium salts, significantly increases the reduction potential, making them more susceptible to reduction by a wider range of photosensitizers. acs.org The electron transfer from an excited state sensitizer (B1316253) to the N-alkylpicolinium ester is often an exergonic process, releasing energy and driving the reaction forward. researchgate.net For instance, the electron transfer step from certain sensitizer excited states to phenacyl esters has been shown to be exergonic by 15-20 kcal/mol. researchgate.net

The interaction between the electron donor and acceptor can be further facilitated by the formation of an electron donor-acceptor (EDA) complex. sioc-journal.cn Upon irradiation with visible light, these complexes undergo a single electron transfer to generate radical ion pairs that initiate subsequent chemical transformations. sioc-journal.cn

Table 1: Redox Potentials of Selected Species

| Compound/Species | Redox Potential (vs. SCE) | Role |

|---|---|---|

| Picolyl group | -2.62 V | Electron Acceptor (Weak) |

| N,N'-dimethyl-4,4'-bipyridinium (MV²⁺) | -0.4 V | Electron Acceptor |

This table is for illustrative purposes; specific values can vary based on experimental conditions.

Role of External Photosensitizers in Initiating Electron Transfer

External photosensitizers are often employed to initiate electron transfer in N-Methylpicolinium systems, especially when the picolinium compound itself does not absorb light efficiently in the desired wavelength range. acs.orgresearchgate.net These sensitizers absorb light and transfer the energy or an electron to the picolinium derivative, thereby initiating the reaction.

A variety of photosensitizers have been utilized, including:

Carbazole derivatives: 9-methylcarbazole (B75041) and 1,8-DMP have been shown to be effective sensitizers. researchgate.net

Laser dyes: Pyrromethene dyes (PM 546 and PM 597) and coumarin (B35378) 6 can effect the release of substrates from N-methyl picolinium esters with high efficiency. researchgate.netresearchgate.net

Transition metal complexes: Tris(bipyridyl)ruthenium(II) ([Ru(bpy)₃]²⁺) is a well-known photosensitizer that can mediate electron transfer to N-methylpicolinium carbamates. researchgate.netnih.gov

Gold nanoparticles: Citrate-stabilized and tryptophan−dithiane-conjugate-stabilized gold nanoparticles can mediate electron transfer in aqueous solutions. acs.orgresearchgate.net

The mechanism can proceed through either direct photoinduced electron transfer from the excited sensitizer or a mediated process where the sensitizer first abstracts an electron from a ground-state donor, and the resulting sensitizer anion radical then donates an electron to the N-alkylpicolinium ester. researchgate.net

Formation and Fragmentation of Radical Intermediates

Upon one-electron reduction, the N-alkyl-4-picolinium (NAP) ester forms a radical anion. researchgate.net This radical intermediate is highly unstable and readily undergoes fragmentation. researchgate.net The primary fragmentation pathway involves the cleavage of the C-O bond, leading to the formation of a carboxylate anion and a 4-pyridylmethyl radical intermediate. researchgate.net

The formation of these radical intermediates has been confirmed through various experimental techniques, including laser flash photolysis. researchgate.netresearchgate.netresearchgate.net The detection of byproducts, such as N-methylaniline when N,N-dimethylaniline is used as a sensitizer, further supports the proposed mechanism involving ion radical intermediates. researchgate.net The presence of a hydrogen atom donor, like 1,4-cyclohexadiene (B1204751), can suppress back electron transfer and increase the chemical and quantum yields of the photoreaction. acs.org

Photoremovable Protecting Group (PPG) Chemistry of N-Methylpicolinium Esters

The efficient and clean fragmentation of N-Methylpicolinium esters upon photoirradiation makes them excellent candidates for use as photoremovable protecting groups (PPGs). researchgate.net PPGs offer spatial and temporal control over the release of protected molecules, which is highly valuable in various fields, including biochemistry and materials science. researchgate.net

Mechanistic Pathways of Substrate Release (e.g., Carboxylic Acids, Amino Acids, Phosphates)

The release of substrates from N-Methylpicolinium esters is initiated by a photoinduced electron transfer, as detailed in the previous sections. The general mechanism for the release of various substrates is as follows:

Carboxylic Acids: One-electron reduction of an N-alkyl-4-picolinium (NAP) ester leads to the formation of a radical anion, which then fragments via C-O bond scission to release a carboxylate anion and a 4-pyridylmethyl radical. researchgate.netresearchgate.net This method has been successfully applied to release carboxylic acids like γ-amino butyric acid (GABA) and tryptophan. researchgate.net

Amino Acids: N-protected amino acids can also be released from their corresponding N-methyl picolinium esters using photosensitization. researchgate.net The underlying mechanism remains the same, involving PET-induced fragmentation.

Phosphates: The release of phosphates from N-alkyl-4-picolinium phosphate (B84403) esters has been demonstrated using visible-light-absorbing photosensitizers. researchgate.net The process involves the reduction of the picolinium moiety, followed by C-O bond cleavage to liberate the phosphate group.

Amines: Primary aliphatic and aromatic amines can be released from N-methylpicolinium carbamates. researchgate.net Visible-light-induced electron transfer, often mediated by [Ru(bpy)₃]²⁺, triggers C-O bond fragmentation followed by the spontaneous release of carbon dioxide to yield the free amine. researchgate.netnih.gov

Factors Influencing Photorelease Quantum Yields and Efficiency

The efficiency of substrate photorelease is a critical parameter for the practical application of PPGs and is often quantified by the photorelease quantum yield (Φ_rel). acs.orgnih.gov Several factors influence this efficiency:

Redox Potentials: As discussed earlier, a favorable redox potential difference between the excited sensitizer and the N-methylpicolinium ester is crucial for efficient electron transfer.

Sensitizer Choice: The choice of photosensitizer significantly impacts the photorelease efficiency. For instance, 1,8-DMP has been found to be a more effective sensitizer than 9-methylcarbazole for the deprotection of N-methyl-4-picolinium esters. researchgate.net The use of a covalently linked mediator like benzophenone (B1666685) can lead to very high quantum yields (Φ = 0.7). researchgate.net

Mediated vs. Direct Electron Transfer: Mediated electron transfer, where an electron is shuttled from a donor through a sensitizer to the picolinium ester, can achieve higher quantum yields for ester decomposition compared to direct photoinduced electron transfer. researchgate.net

Solvent: The solvent can influence the stability of the radical intermediates and the efficiency of the photorelease process.

Counterion: Exchanging the counterion from iodide (an electron donor) to perchlorate can enable the N-methylpicolinium esters to serve as protecting moieties even in the absence of an external photosensitizer. nih.gov

Presence of H-atom Donors: The addition of a hydrogen atom donor like 1,4-cyclohexadiene can increase both the chemical and quantum yields by suppressing back electron transfer. acs.org

The effective rate of photorelease, which is a product of the quantum yield and the molar absorption coefficient (Φε), can be very high, reaching values as high as 4500 M⁻¹ cm⁻¹ with certain dye sensitizers. researchgate.netresearchgate.net In some systems utilizing gold nanoparticles as mediators, quantum yields of release have been reported to range from 0.5 to 4.5. acs.org

Table 2: Photorelease Quantum Yields for N-Methylpicolinium Esters

| System | Substrate Released | Sensitizer/Mediator | Quantum Yield (Φ_rel) |

|---|---|---|---|

| N-alkyl-4-picolinium ester | Carboxylic Acid | Covalently linked benzophenone | 0.7 |

| N-methylpicolinium ester | Carboxylic Acid | Citrate-stabilized gold nanoparticles | 0.5 - 4.5 |

| N-methyl-4-picolinium ester | Carboxylic Acid | 1,4-cyclohexadiene | 0.39 |

Note: The quantum yields are dependent on specific experimental conditions.

Counterion Effects on Photoreactivity (e.g., Iodide vs. Perchlorate)

The counterion associated with the N-methylpicolinium cation plays a crucial role in dictating the photochemical outcome. A distinct difference in product distribution is observed when comparing the photoreactivity of N-methylpicolinium iodide to that of N-methylpicolinium perchlorate. researchgate.net

Irradiation of N-methylated picoline iodides leads to the formation of azabicyclic [3.1.0] hydration products. researchgate.net This is contrasted with the behavior of perchlorate salts. The difference is attributed to the photoelimination of perchloric acid, a process that subsequently leads to the thermal ring-opening of the initially formed aziridine (B145994) intermediate. researchgate.net This highlights the counterion's ability to influence secondary thermal reactions following the initial photochemical event.

In a broader context of pyridinium (B92312) salts, the nature of the counterion has been shown to affect photoreactivity in several ways. Larger anions with a tetrahedral geometry, such as perchlorate, can distort the packing of the cations in the solid state, which may lower reaction rates. rsc.org In some cases, as with hexafluorophosphate, this distortion can even render the material photostable. rsc.org Conversely, spherical anions like bromide and iodide have been found to enhance reaction kinetics in certain systems. rsc.org

The influence of the counterion is not solely based on size and shape; its ability to participate in charge-transfer interactions is also significant. Studies on other pyridinium systems have suggested that intersystem crossing to the triplet state can be induced by interaction with the counterion via an intermolecular charge-transfer mechanism, rather than a simple heavy-atom effect. cdnsciencepub.com This is particularly relevant for salts with weaker intramolecular charge transfer characteristics, leading to higher triplet yields. cdnsciencepub.com

The table below summarizes the observed effects of different counterions on the photoreactivity of pyridinium salt systems.

| Counterion | Observed Effect on Photoreactivity | System Context | Reference |

| Perchlorate (ClO₄⁻) | Can lower reaction rates in the solid state due to crystal packing distortion. rsc.org Facilitates photoelimination of perchloric acid, leading to thermal aziridine ring-opening. researchgate.net | Acridizinium Salts rsc.org | researchgate.netrsc.org |

| Iodide (I⁻) | Promotes formation of azabicyclic hydration products. researchgate.net Can enhance reaction kinetics in the solid state. rsc.org | N-methylated picoline salts researchgate.net | researchgate.netrsc.org |

| Bromide (Br⁻) | Can enhance reaction kinetics in the solid state. rsc.org | Acridizinium Salts rsc.org | rsc.org |

| Hexafluorophosphate (PF₆⁻) | Can render the solid photostable due to packing distortion. rsc.org | Acridizinium Salts rsc.org | rsc.org |

| Tetrafluoroborate (BF₄⁻) | Can lower reaction rates in the solid state. rsc.org | Acridizinium Salts rsc.org | rsc.org |

Intramolecular Photocyclization and Ring Rearrangement Reactions

A hallmark of pyridinium salt photochemistry is the intramolecular photocyclization to form highly strained bicyclic intermediates. scilit.com This process, first reported in the 1970s, has become a valuable tool in synthetic chemistry for accessing complex molecular architectures. scilit.comnih.gov

Upon irradiation, typically with UV light, N-alkylpyridinium salts undergo an electrocyclization to yield a bicyclic aziridine cation. acs.org This highly strained intermediate is susceptible to a variety of subsequent reactions, making it a versatile synthetic building block. nih.gov

Formation of Bicyclic Aziridine Cations from Pyridinium Salts

The photoinduced cyclization of an N-alkylpyridinium salt, such as this compound, in an aqueous solution leads to the formation of a 6-alkyl-6-azabicyclo[3.1.0]hexenyl cation. nih.govacs.org This cation is an electrophilic species that readily reacts with nucleophiles present in the reaction medium. For instance, in an aqueous solution, the cation is spontaneously attacked by water to produce a 6-azabicyclo[3.1.0]hex-3-en-2-exo-ol. nih.gov

The formation of these bicyclic aziridines is a general reaction for N-alkylpyridinium salts. nih.gov The process has been extended to include various substituted pyridinium salts, including those with alkoxy groups. nih.gov The synthetic utility of this reaction has been recognized and developed, particularly for the stereoselective synthesis of substituted cyclopentenes. nih.gov

Competing Reaction Pathways: Rearrangement vs. Nucleophilic Capture

Once the bicyclic aziridine cation is formed, it stands at a crossroads of competing reaction pathways. The primary competition is between rearrangement of the bicyclic system and its capture by a nucleophile. acs.org

The bicyclic aziridine photoproducts are reactive towards a range of nucleophiles, including water, methanol (B129727), acetic acid, and acetylthioic acid. acs.org Under acidic conditions, these nucleophiles can add to the bicyclic system in a ring-opening reaction. acs.org This process is often highly regioselective and stereoselective, typically proceeding through an SN2 mechanism to yield trans,trans-trisubstituted cyclopentenes. acs.org

In the absence of a strong nucleophile or under specific conditions, rearrangement pathways can dominate. Theoretical studies and deuterium (B1214612) labeling experiments have provided insight into these complex rearrangements. researchgate.net For example, photohydration of picoline derivatives can lead to a distribution of products stemming from both direct trapping of the initial photoproduct and from rearrangement followed by trapping. researchgate.net

Solvent Effects on Photochemical Processes

The solvent environment exerts a profound influence on the photochemical behavior of this compound and related pyridinium salts. The polarity, nucleophilicity, and protic nature of the solvent can dictate the efficiency and selectivity of the photoreaction.

Influence of Aqueous and Organic Media on Reaction Selectivity

The choice between aqueous and organic media can significantly alter the course of the photoreaction. N-Alkylpyridinium perchlorates undergo photoinduced electrocyclization in nucleophilic solvents like water and methanol to efficiently produce 6-alkyl-6-azabicyclo[3.1.0]hex-2-en-4-yl alcohols and ethers, respectively. acs.org

In a study on the phototransformation of N-allylpyridinium perchlorate, irradiation in a methanolic solution followed by neutralization led to a high yield of a trans,trans-aminocyclopentene. researchgate.net The proposed mechanism involves the attack of methanol on the initially formed bicyclic allylic cation. researchgate.net

The reaction is also tolerant to aqueous environments. For instance, the formation of certain bicyclic aziridines has been observed in a biphasic mixture of acetonitrile (B52724) and water. rsc.org DFT calculations on the photochemical reaction of 1-n-butylpyridinium salt in water with hydroxide (B78521) anion support a mechanism where a Dewar isomer is formed, which then reacts with the hydroxide anion. researchgate.net

The table below illustrates the effect of different solvents on the products of pyridinium salt photochemistry.

| Solvent | Product Type | Reaction Details | Reference |

| Water (H₂O) | 6-alkyl-6-azabicyclo[3.1.0]hex-2-en-4-yl alcohols | Photoinduced electrocyclization of N-alkylpyridinium perchlorates. acs.org | acs.org |

| Methanol (MeOH) | 6-alkyl-6-azabicyclo[3.1.0]hex-2-en-4-yl ethers | Photoinduced electrocyclization of N-alkylpyridinium perchlorates. acs.org | acs.org |

| Acetonitrile/Water | Bicyclic aziridines | Biphasic mixture, demonstrating water tolerance. rsc.org | rsc.org |

| Chloroform | Lower yield of bicyclic aziridines | Compared to more polar or nucleophilic solvents. rsc.org | rsc.org |

Applications of N Methylpicolinium Perchlorate in Polymerization and Functional Materials

N-Methylpicolinium Derivatives as Photoinitiators for Polymerization

N-Methylpicolinium derivatives are key components in three-component photoinitiating systems, which are often more efficient than their two-component counterparts. williams.eduscribd.com These systems are typically composed of:

A photosensitizer (e.g., a polymethine or cyanine (B1664457) dye) that absorbs light in the visible spectrum. researchgate.netwilliams.edu

An electron donor (e.g., an n-butyltriphenylborate salt). researchgate.netwilliams.edu

An electron acceptor, the role fulfilled by the N-methylpicolinium salt. researchgate.netresearchgate.net

Upon light absorption, the excited dye sensitizer (B1316253) engages in a series of electron transfer reactions. The addition of the N-methylpicolinium derivative to a dye/borate salt system introduces a secondary reaction pathway that boosts radical generation. scribd.com This configuration allows for the simultaneous production of multiple initiating radicals, leading to enhanced polymerization rates. researchgate.net

Table 1: Components of a Typical N-Methylpicolinium-Based Three-Component Photoinitiating System

| Component | Role | Example Compound(s) |

|---|---|---|

| Photosensitizer | Absorbs light energy | Cyanine dyes, Polymethine dyes |

| Co-initiator 1 (Electron Donor) | Donates an electron to the excited photosensitizer | n-Butyltriphenylborate |

Development of Multi-Component Photoinitiating Systems

Integration of N-Methylpicolinium Moieties into Advanced Materials

The unique photochemical reactivity of the N-methylpicolinium group allows for its incorporation into polymers and other materials to impart specific, light-responsive functions. These functionalities are crucial for creating advanced materials for various photonic and biomedical applications. researchgate.net

N-methylpicolinium moieties can be integrated into materials to make them photoreactive. researchgate.net This is exemplified by their use in initiating polymerization to form solid polymeric materials from liquid resins. Beyond simple initiation, these moieties can be part of push-pull chromophores designed for applications in nonlinear optics and molecular electronics. researchgate.net The strong electron-withdrawing nature of the N-methylpicolinium group makes it a valuable component in creating materials with specific electronic and photonic properties. researchgate.net

N-methylpicolinium esters are effective as photolabile protecting groups, or "photocages," which can be cleaved upon exposure to light. nih.govrsc.org This property is exploited in the design of responsive polymer systems where a specific chemical or physical response is triggered by light. A molecule or drug can be attached to a polymer backbone via an N-methylpicolinium-based linker. rsc.org The linkage is stable until irradiated.

The cleavage process typically involves a photo-induced electron transfer. rsc.org In the absence of an external photosensitizer, this can be achieved by exchanging the standard counterion for one that can act as an internal electron donor, such as iodide. nih.govacs.org Alternatively, and more commonly, an external, visible-light-absorbing photosensitizer is used to trigger the electron transfer and subsequent fragmentation of the picolinium ester, releasing the protected molecule. nih.govrsc.org This allows for precise spatial and temporal control over the release of active substances within a polymer matrix or system, a key feature for applications like targeted drug delivery and the creation of light-sensitive surfaces. frontiersin.orgnih.gov

Mechanistic Investigations and Theoretical Studies on N Methylpicolinium Perchlorate

Computational Chemistry for Reaction Pathway Elucidation.nih.govnih.gov

Computational chemistry serves as a powerful tool for dissecting the intricate reaction pathways of N-methylpicolinium perchlorate (B79767). wikipedia.org By modeling the electronic structure and energetic landscapes of the molecule and its intermediates, researchers can gain insights that are often difficult to obtain through experimental means alone. nih.govwikipedia.org

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity.mdpi.comrsc.org

Density Functional Theory (DFT) has been instrumental in understanding the electronic structure and reactivity of N-methylpicolinium perchlorate and related compounds. mdpi.comrsc.org DFT calculations allow for the determination of molecular orbital energies, electron density distribution, and the energetic feasibility of various reaction steps. mdpi.com For instance, in systems involving N-methylpicolinium esters, DFT has been used to calculate bond-dissociation energies, which are crucial for predicting the fragmentation of radical intermediates. researchgate.net These calculations have shown that the fragmentation of the pyridyl radical is a highly exothermic process. researchgate.net

The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are critical in predicting the molecule's behavior in electron transfer reactions. mdpi.com The energy gap between HOMO and LUMO provides insight into the molecule's stability and reactivity. mdpi.com In a study on a related anilinium perchlorate, DFT calculations at the B3LYP/6-311++(d, p) level of theory were used to analyze the frontier molecular orbitals, revealing that a large energy gap is indicative of electron transfer occurring via intermolecular interactions. mdpi.com

Table 1: Calculated Electronic Properties of a Related Anilinium Perchlorate

| Parameter | Value |

|---|---|

| HOMO Energy | -7.273 eV |

| LUMO Energy | -3.169 eV |

| Energy Gap (LUMO-HOMO) | 4.104 eV |

Theoretical Modeling of Excited State Dynamics.rsc.org

The photochemical reactivity of this compound is intrinsically linked to the dynamics of its electronically excited states. rsc.org Theoretical modeling of these excited states helps in understanding the pathways of energy dissipation, such as fluorescence, intersystem crossing, and photochemical reaction. rsc.org For related N-methyl compounds, studies have shown that the lifetime of the S1 excited state can be strongly mode-dependent, spanning a wide temporal range from nanoseconds to picoseconds. rsc.org This dependency indicates that specific vibrational modes can significantly influence the efficiency of photochemical processes like bond cleavage. rsc.org Understanding these dynamics is crucial for optimizing the conditions for desired photochemical outcomes.

Kinetic Studies of Primary and Secondary Photochemical Reactions.scribd.comnii.ac.jp

Kinetic studies are essential for quantifying the rates of the various steps involved in the photochemical reactions of this compound. scribd.comnii.ac.jp These studies provide critical information on reaction mechanisms and efficiencies. nih.gov

Determination of Rate-Determining Steps in Photorelease and Polymerization.nii.ac.jpresearchgate.netacenet.edu

In photopolymerization reactions initiated by systems containing N-methylpicolinium esters, the intermolecular electron transfer process is often the limiting step. researchgate.net The Marcus theory, which considers both thermodynamic and kinetic aspects of electron transfer, has been applied to model the kinetics of such dye-initiated photopolymerizations. researchgate.net The rate of polymerization can be limited by both the rate of the photoinduced electron transfer (PET) process and the reactivity of the free radicals generated. researchgate.net For instance, in the reduction of perchlorate by aquoruthenium(II), it was found that the substitution of the perchlorate ion onto the ruthenium complex is the rate-determining step. rsc.org

Table 2: Factors Influencing the Rate-Determining Step

| Factor | Description | Relevance to this compound |

|---|---|---|

| Activation Energy | The minimum energy required for a reaction to occur. The RDS has the highest activation energy. | Computational methods can estimate activation energies for different steps in the photorelease or polymerization process. wikipedia.org |

| Concentration of Reactants | Changing the concentration of a reactant involved in the RDS directly affects the overall reaction rate. | Kinetic studies can vary the concentration of the photosensitizer or the N-methylpicolinium salt to identify the RDS. |

| Electron Transfer Rate | The speed at which an electron is transferred from a donor to an acceptor. | In many photosensitized reactions involving N-methylpicolinium esters, this is a key and potentially rate-limiting step. researchgate.net |

Characterization of Radical Intermediates and their Reactivity.scribd.comresearchgate.netacs.org

The photochemical reactions of this compound proceed through the formation of highly reactive radical intermediates. beilstein-journals.orgrsc.org Characterizing these transient species and understanding their subsequent reactions is crucial for a complete mechanistic picture. nih.govmdpi.com

Upon photoinduced electron transfer from a sensitizer (B1316253), the N-methylpicolinium moiety is reduced to form a radical. researchgate.net This radical intermediate is unstable and readily fragments. researchgate.netacs.org In the case of N-methylpicolinium esters, this fragmentation leads to the release of a carboxylic acid and the formation of a pyridylmethyl radical. researchgate.net Laser flash photolysis is a key technique used to observe and characterize these short-lived radical species. researchgate.net

Table 3: Radical Intermediates in this compound Photochemistry

| Radical Species | Formation Pathway | Subsequent Reactivity |

|---|---|---|

| N-methylpicolinium radical | Single-electron reduction of the N-methylpicolinium cation. acs.org | Undergoes fragmentation. researchgate.netacs.org |

| Pyridylmethyl radical | Fragmentation of the N-methylpicolinium radical intermediate. researchgate.net | Can abstract a hydrogen atom or initiate polymerization. researchgate.netacs.org |

Coordination and Supramolecular Chemistry Involving N Methylpicolinium and Perchlorate Ions

Supramolecular Recognition and Sensing of Perchlorate (B79767) Anions

The perchlorate anion (ClO₄⁻) is a subject of significant interest in supramolecular chemistry due to the challenge of selectively binding it in aqueous solutions. Its high solvation energy and weak basicity necessitate the design of sophisticated molecular receptors.

The detection of perchlorate ions has driven the development of numerous synthetic receptors that utilize non-covalent interactions for selective binding. These receptors are often macrocyclic or specifically tailored molecules that create a cavity or binding cleft complementary to the perchlorate anion.

Key approaches in receptor development include:

Macrocyclic Hosts : Molecules like bambus mdpi.comurils and calixarenes have been employed as selective receptors for perchlorate. mdpi.com Bambusuril, a neutral receptor that relies on C–H hydrogen bonding and hydrophobic effects, shows extraordinary selectivity for the perchlorate anion in various solvents and has been used to construct optical chemosensors and liquid membranes for perchlorate analysis. mdpi.comrsc.org

Tripodal Receptors : A tripodal anion receptor featuring aromatic groups has been synthesized to create ligand clefts that encapsulate large anions like perchlorate. mdpi.com The binding is facilitated by anion-π interactions, with the anion held within a clamp-like structure formed by pyridine (B92270) rings. mdpi.com

Fluorescent Chemosensors : "Turn-on" fluorescent probes have been designed for sensitive perchlorate detection. One such sensor, a pyridyl-benzimidazole–based luminescent probe (RSB1), exhibits a significant enhancement in fluorescence emission upon binding with perchlorate in an aqueous-acetonitrile solution. researchgate.net The binding mechanism involves the formation of a cavity that recognizes the anion, a process validated by NMR and DFT analyses. researchgate.net This method provides a low detection limit and high selectivity over other competing anions. researchgate.net

These developments have led to advanced analytical methods for perchlorate quantification, including ion-selective electrodes (ISEs), spectrophotometry, and phase-transfer extraction systems. mdpi.comrsc.org

Table 1: Performance of a Fluorescent Chemosensor for Perchlorate Detection researchgate.net

| Parameter | Value |

| Sensor Type | Pyridyl-benzimidazole–based luminescent probe (RSB1) |

| Detection Mechanism | "Turn-on" fluorescence enhancement |

| Excitation Wavelength | 300 nm |

| Emission Wavelength | 363 nm |

| Binding Constant (Kb) | 2.6 × 10⁵ M⁻¹ |

| Limit of Detection (LoD) | 0.121 μM |

| Solvent System | Acetonitrile-Water (4:1, v/v) |

Coordination Behavior of Perchlorate Anions in Metal Complexes

The perchlorate anion is widely regarded as a weakly coordinating anion, a property that makes it a frequent choice as a counter-ion in coordination chemistry. wikipedia.org Its role can range from a non-interacting charge balancer to a direct ligand, influencing the dimensionality and structure of the resulting metal complexes.

X-ray diffraction and other structural studies have provided detailed insights into the behavior of the perchlorate ion in the solid state.

Coordinating Ligand : Although less common, perchlorate can act as a coordinating ligand. Structural studies have revealed its ability to act as a bridging ligand, as seen in a copper(II) perchlorate chain complex. acs.org Evidence also exists for perchlorate coordination to actinide cations like the uranyl cation in solution. researchgate.net In complexes with certain tripodal ligands, the perchlorate anion is held firmly within the ligand's clefts, with short contact distances to protonated nitrogen atoms and aromatic carbons, indicating a strong interaction beyond that of a simple counter-ion. mdpi.com

Table 2: Structural Features of Selected Perchlorate-Containing Metal Complexes

| Complex Formula | Metal Center | Perchlorate Role | Key Interactions/Structural Notes |

| [CuCl(pyz)₂]n(ClO₄)n bendola.com | Copper(II) | Non-coordinating counter-ion | Anion-π interactions with pyrazine (B50134) ligands in a 2D polymer array. |

| Cd(nia)₄(H₂O)₂₂·2nia mdpi.com | Cadmium(II) | Non-coordinating counter-ion | Namide–H⋯Operchlorate hydrogen bonds stabilizing the framework. |

| H₃L(ClO₄)₂·H₂O mdpi.com | (Ligand Complex) | Coordinated Anion | Held in ligand clefts via anion-π and hydrogen bonding interactions. |

| Uranyl Cation Complex researchgate.net | Uranyl (UO₂²⁺) | Coordinating Ligand | Evidence from RMC-EXAFS study for direct coordination in solution. |

Role of N-Methylpicolinium in Ionic Liquid Design and Self-Assembly

The N-methylpicolinium cation is a key component in the design of functional materials, particularly ionic liquids (ILs). Ionic liquids are salts with melting points below 100 °C, and their properties can be finely tuned by modifying the structure of their constituent cations and anions. mdpi.com

The design of ILs for specific applications often involves creating "task-specific" molecules. The N-methylpicolinium cation, as a derivative of pyridine, provides a structural motif that can be incorporated into more complex ionic liquid designs. Research into related N-methylpyridinium compounds shows their utility as co-initiators in polymerization reactions, where they can form radical species upon photo-excitation. researchgate.netresearchgate.net This reactivity highlights the potential for designing N-methylpicolinium-based ILs with specific chemical functionalities.

A primary application of tailored ionic liquids is to mediate the self-assembly of materials. rsc.org ILs can act as solvents or templates to direct the formation of structured materials like micelles, liquid crystals, and mesoporous polymers. rsc.orgresearchgate.net The process relies on non-covalent interactions and the solvophobic effect within the ionic liquid medium. rsc.org For example, task-specific ionic liquids have been designed to self-assemble into thin films on solid supports like silica, creating what are known as Supported Ionic Liquid Phase (SILP) catalysts. mpg.de This approach allows for precise control over the placement and activity of catalytic centers. mpg.de While N-methylpicolinium itself is a simple cation, it represents the class of organic cations that form the basis for these advanced, self-assembling ionic liquid systems. mdpi.comrsc.org

Advanced Research Directions and Future Outlook for N Methylpicolinium Perchlorate

Rational Design of Enhanced Photoremovable Protecting Groups

The N-methylpicolinium moiety is a known photoremovable protecting group (PPG), a class of compounds that allows for spatial and temporal control over the release of active molecules. units.itnih.gov Future research is focused on the rational design of new N-methylpicolinium-based PPGs with enhanced properties. The goal is to develop systems that are more efficient, can be activated by lower energy light (visible or near-infrared), and are suitable for a wider range of applications, including in biological systems. researchgate.netmdpi.comnih.gov

A key aspect of the rational design involves modifying the core structure to fine-tune its photochemical and photophysical properties. For instance, N-methylpicolinium esters can function as protecting groups without an external photosensitizer when the iodide counterion is replaced with perchlorate (B79767). acs.org This highlights the significant role the counterion plays in the photochemistry of the system. Further research could explore a wider range of counterions to optimize release efficiency and wavelength sensitivity.

The design of next-generation PPGs can draw inspiration from other successful systems, such as those based on Boron-dipyrromethene (BODIPY). researchgate.net Principles like extending the π-conjugation of the chromophore to shift absorption to longer wavelengths could be applied to the picolinium scaffold. Computational studies can guide the design process by predicting the photophysical properties of novel derivatives before their synthesis. mdpi.com

Table 1: Key Parameters for Designing Enhanced N-Methylpicolinium-Based PPGs

| Design Parameter | Desired Outcome | Rationale |

| Chromophore Modification | Red-shifted absorption (Visible/NIR activation) | Minimizes potential damage to biological tissues and allows for deeper light penetration. researchgate.netnih.gov |

| Counterion Selection | Increased quantum yield; sensitizer-free release | The counterion can participate in the electron transfer process, influencing the overall efficiency. acs.orgresearchgate.net |

| Linker Chemistry | Controlled release kinetics | The nature of the bond connecting the PPG to the substrate affects the rate and efficiency of cleavage. mdpi.com |

| Substituent Effects | Tunable redox potential and solubility | Adding electron-withdrawing or -donating groups to the picolinium ring can alter its reduction potential, making it easier or harder to cleave. acs.org |

Expanding the Scope of N-Methylpicolinium-Mediated Photoredox Catalysis

Visible-light photoredox catalysis has become a powerful tool in organic synthesis, enabling the formation of reactive radical intermediates under mild conditions. beilstein-journals.orgethz.chnih.gov N-Methylpicolinium derivatives, particularly carbamates, have been successfully employed as reduction-labile protecting groups for amines within photoredox catalytic cycles. nih.govacs.org

In a typical system, a photosensitizer such as Tris(2,2′-bipyridine)ruthenium(II) ([Ru(bpy)₃]²⁺) is excited by visible light. acs.org The excited photocatalyst is quenched by a sacrificial reductant like ascorbic acid, generating a potent reductant, [Ru(bpy)₃]⁺. nih.govacs.org This species then reduces the N-methylpicolinium carbamate (B1207046), leading to its fragmentation and the release of the protected amine. nih.govacs.org

Future research aims to expand the scope of this methodology. One direction is to move beyond its use as a simple deprotection strategy and harness the reactive N-methylpicolinyl radical generated during fragmentation for subsequent bond-forming reactions. acs.org Another avenue is the development of dual catalytic systems where the photoredox cycle of the N-methylpicolinium group is merged with other catalytic modes, such as N-heterocyclic carbene (NHC) catalysis, to unlock novel transformations. princeton.edu Furthermore, exploring a broader range of photocatalysts, including iridium complexes or purely organic dyes, could provide access to different reactivity profiles and improve reaction efficiencies. ethz.chbeilstein-journals.orgsci-hub.se

Table 2: Representative System for Photocatalytic Deprotection of an Amine

| Component | Role | Example |

| Substrate | Protected Amine | N-methylpicolinium carbamate nih.govacs.org |

| Photocatalyst | Light-absorbing sensitizer (B1316253) | [Ru(bpy)₃]²⁺ acs.org |

| Reductive Quencher | Sacrificial electron donor | Ascorbic acid nih.govacs.org |

| Light Source | Energy input | Visible light (e.g., household light bulb) nih.gov |

| Released Product | Deprotected primary amine | Primary amine, CO₂, N-methylpicolinyl radical nih.govacs.org |

Development of Multifunctional Materials Incorporating N-Methylpicolinium Perchlorate

A key area for future development is the creation of multifunctional materials where the N-methylpicolinium unit is covalently integrated into a single molecular structure that serves multiple roles. For example, researchers have designed dyes that possess a covalently attached N-methylpicolinium group. researchgate.net This eliminates the need for a separate co-initiator and removes diffusion-controlled steps, leading to more efficient photoinitiation. researchgate.net

Future work could focus on incorporating these photoresponsive picolinium units into polymer backbones or as side chains to create "smart" materials. Such materials could change their properties—like solubility, conformation, or chemical reactivity—in response to a light stimulus. This could lead to applications in areas such as light-activated drug delivery, photo-patternable surfaces, and self-healing polymers.

Advanced Theoretical and Experimental Techniques for Deeper Mechanistic Understanding

A thorough understanding of the photochemical mechanisms is crucial for the rational design of improved N-methylpicolinium-based systems. Advanced experimental and theoretical techniques are being employed to probe the intricate details of the photoinduced processes.

Experimentally, time-resolved spectroscopic techniques are invaluable. Laser flash photolysis allows for the direct observation of transient species, such as the excited states of photosensitizers and the radical intermediates formed during the reaction. researchgate.netscribd.com Fluorescence quenching experiments provide insights into the kinetics of electron transfer between the sensitizer and the picolinium salt. researchgate.net

Theoretically, high-level computational chemistry methods, such as Density Functional Theory (DFT), can provide a detailed picture of the electronic structure of the ground and excited states. These calculations can be used to predict absorption spectra, redox potentials, and reaction energy profiles for the fragmentation of the picolinium radical. mdpi.com Molecular dynamics simulations can be used to study the behavior of this compound in solution and at interfaces, which is particularly relevant for understanding the role of the solvent and the perchlorate counterion in the photochemical process. nih.gov A combination of these advanced experimental and theoretical approaches will be essential for a deeper mechanistic understanding and for guiding the future development of this compound. mdpi.com

Exploration of Novel Reactivity and Applications Beyond Current Scope

While the primary applications of this compound have been as a PPG and a polymerization co-initiator, its unique reactivity holds promise for a variety of other applications. The core of its utility lies in its ability to undergo a single-electron reduction followed by fragmentation to generate a radical. nih.govacs.org

Future research can focus on harnessing this radical-generating capability for novel synthetic transformations beyond simple deprotection. The generated N-methylpicolinyl radical or radicals derived from the protected substrate could be trapped in intermolecular or intramolecular C-C or C-heteroatom bond-forming reactions, greatly expanding its synthetic utility. nih.gov

Furthermore, the integration of the N-methylpicolinium moiety into more complex molecular architectures could lead to new photoresponsive systems. For example, it could be used as a photo-trigger in self-immolative linkers for controlled release applications or incorporated into molecular switches and sensors. researchgate.net By combining the photochemistry of the picolinium unit with other chemical functionalities, it may be possible to design novel systems for applications in chemical biology, materials science, and beyond, moving far beyond its current uses. mdpi.comsci-hub.se

Q & A

Q. Why do some studies report stable T4/T3 levels despite perchlorate exposure?

- Answer : Compensatory thyroid hyperplasia masks hormone depletion at high doses. Experimental design must include:

Long-term exposure : Assess chronic vs. acute effects.

Tissue-specific analysis : Measure hormone levels in target organs, not whole organisms .

Methodological Best Practices

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.